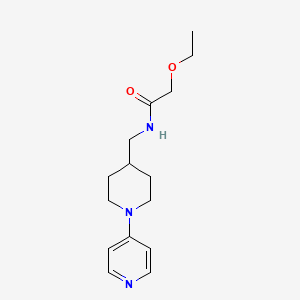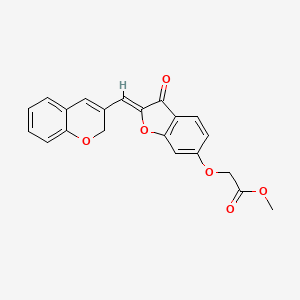![molecular formula C10H9N3O B2995538 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2169543-45-5](/img/structure/B2995538.png)
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms .
Synthesis Analysis
The synthesis of pyrimidine derivatives is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . An expeditious synthesis of these compounds was optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The pyrimidine ring and its fused derivatives form a large group of heterocyclic compounds .Chemical Reactions Analysis
These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone, and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6, and 6.8, respectively .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One area of study involves the synthesis and biological evaluation of Pyrido[1,2-a]pyrimidine and Isoxazoline derivatives, highlighting their antimicrobial activity against various microbes. This research demonstrates the compound's relevance in developing potential antimicrobial agents (B. C. Merja et al., 2004).
Biomedical Applications
Another significant aspect of research on Pyrido[2,3-d]pyrimidines focuses on their biomedical applications. These compounds are considered privileged heterocyclic scaffolds that provide ligands for several receptors in the body, showing the compound's versatility in biomedical research (Guillem Jubete et al., 2019).
Antibacterial Properties
Research has also explored the antibacterial properties of Pyrido[2,3-d]pyrimidine derivatives, useful as antibacterial agents. This underscores the compound's potential in contributing to the development of new antibacterial treatments (A. Weil, 1954).
Ultrasound Irradiation Synthesis
The use of ultrasound irradiation for the synthesis of Pyrazolo[1,5-a]pyrimidines showcases an innovative method that offers advantages like simplicity, mild conditions, and satisfactory yields, further emphasizing the compound's chemical synthesis versatility (Lilian Buriol et al., 2013).
Crystalline Structure and Drug Action
Studies on the crystalline structure of Pyrimidines and their interactions highlight the importance of molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing Pyrimidine functionalities (A. Rajam et al., 2017).
Anticancer Prodrug Development
Research on Pyrazolo[3,4-d]pyrimidine prodrugs aims at improving their aqueous solubility and pharmacokinetic properties, demonstrating the compound's potential in enhancing anticancer drug development (G. Vignaroli et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell growth and metabolism. By inhibiting protein kinases, it disrupts the signaling processes that control these pathways . This disruption can lead to changes in cell growth, differentiation, and migration .
Result of Action
The result of the compound’s action is the inhibition of cell growth and metabolism, which can lead to the death of cancer cells . By inhibiting protein kinases, the compound disrupts the cellular processes that allow cancer cells to grow and proliferate .
Action Environment
The action of this compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it is known that factors such as pH, temperature, and the presence of other molecules can affect the action, efficacy, and stability of a compound
Direcciones Futuras
The future directions of research into pyrimidine derivatives are likely to continue focusing on their potential as anticancer agents . The development of novel pyrimidines with higher selectivity as anticancer agents is a key area of interest . Additionally, the exploration of other therapeutic potentials of these compounds, such as their anti-inflammatory effects , is also a promising direction for future research.
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives have been associated with anticancer potential . They have shown to interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that pyrimidine derivatives may have significant effects on various types of cells and cellular processes . They may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-prop-2-enoxypyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-5-14-10-8-3-4-11-6-9(8)12-7-13-10/h2-4,6-7H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDFVOHCUUDJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)
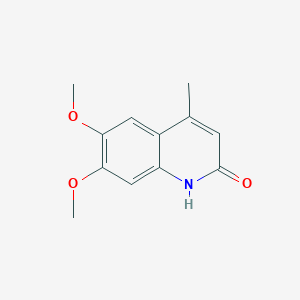
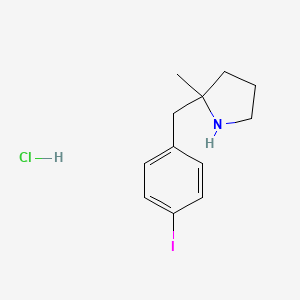

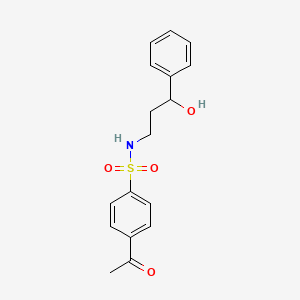
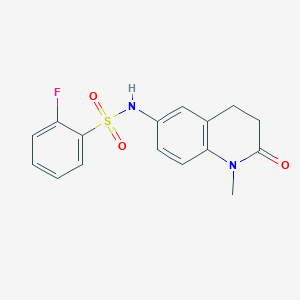

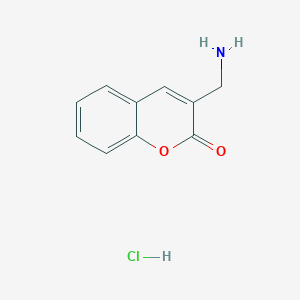
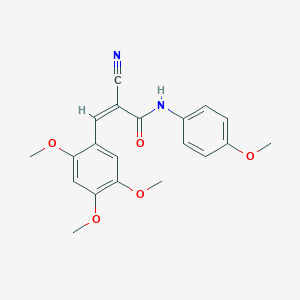
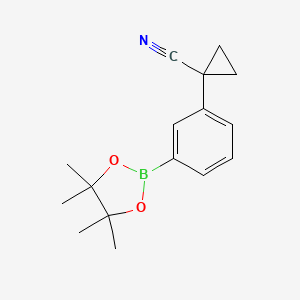
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)
![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)
